
N-Cyclohexylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexylnicotinamide (NCA) is a derivative of nicotinamide, a vitamin B3 compound, which has gained attention in scientific research due to its potential therapeutic applications. NCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N-Cyclohexylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, leading to a decrease in inflammation. N-Cyclohexylnicotinamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-Cyclohexylnicotinamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
N-Cyclohexylnicotinamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Cyclohexylnicotinamide has also been found to decrease the levels of reactive oxygen species (ROS), leading to a decrease in oxidative stress. Additionally, N-Cyclohexylnicotinamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclohexylnicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, N-Cyclohexylnicotinamide has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, the limitations of N-Cyclohexylnicotinamide include its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-Cyclohexylnicotinamide. One potential direction is the development of N-Cyclohexylnicotinamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-Cyclohexylnicotinamide. This will help in the development of more potent and effective N-Cyclohexylnicotinamide-based drugs. Finally, the potential use of N-Cyclohexylnicotinamide in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
N-Cyclohexylnicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with cyclohexylamine or the reaction of nicotinamide with cyclohexyl isocyanate. The synthesized N-Cyclohexylnicotinamide is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-Cyclohexylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-Cyclohexylnicotinamide has also been studied for its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
10354-56-0 |
|---|---|
Nom du produit |
N-Cyclohexylnicotinamide |
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-cyclohexylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |
Clé InChI |
VQRIASKDLZXYTO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



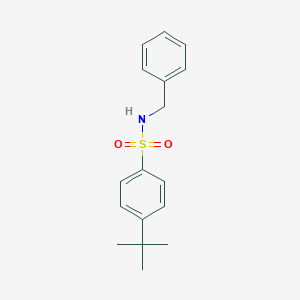
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
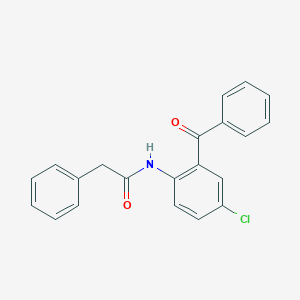
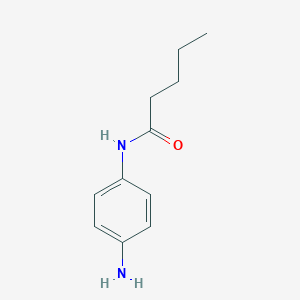


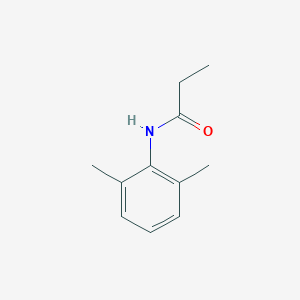

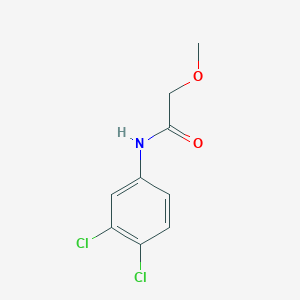

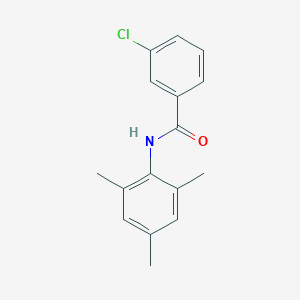
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)